

# Breakthrough Therapy Designation for Biologics and Gene Therapies: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BTD-1**

Cat. No.: **B1577685**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

The U.S. Food and Drug Administration (FDA) Breakthrough Therapy Designation (BTD) is a program designed to expedite the development and review of therapies intended for serious or life-threatening conditions. This designation is particularly impactful for the fields of biologics and gene therapy, where novel and complex treatments offer the potential for transformative clinical outcomes. This guide provides an in-depth technical overview of the BTD pathway, its application to biologics and gene therapies, quantitative data on designations, and detailed case studies with experimental protocols.

## Understanding Breakthrough Therapy Designation

### 2.1 Core Concepts and Criteria

Established in 2012 under the Food and Drug Administration Safety and Innovation Act (FDASIA), the BTD program aims to get promising drugs to patients as quickly and safely as possible.<sup>[1][2][3]</sup> To qualify, a therapy must meet two primary criteria:

- Serious Condition: The drug must be intended to treat a serious or life-threatening disease or condition.<sup>[1][2]</sup>
- Substantial Improvement: Preliminary clinical evidence must indicate that the drug may demonstrate substantial improvement over available therapies on one or more clinically

significant endpoints.[1][2]

The determination of "substantial improvement" is a matter of judgment, considering both the magnitude and duration of the treatment effect.[1]

## 2.2 Benefits of the Designation

Receiving a BTD offers significant advantages to drug developers, including:

- Intensive FDA Guidance: Proactive and collaborative guidance on an efficient drug development program, starting as early as Phase 1.[1][2]
- Senior Management Involvement: An organizational commitment from senior FDA managers to facilitate development.[1][2]
- Rolling Review: The ability to submit portions of a Biologics License Application (BLA) or New Drug Application (NDA) for review as they are completed.[1][2]
- Eligibility for Priority Review: Potential for a shortened FDA review timeline.[1][2]

## 2.3 The BTD Process

The process begins with a request from the sponsor, typically submitted as an amendment to an Investigational New Drug (IND) application, ideally before the end-of-phase-2 meeting. The FDA then has 60 days to respond to the request. If granted, the sponsor can leverage the benefits to streamline the subsequent phases of clinical development and regulatory submission.



[Click to download full resolution via product page](#)

Breakthrough Therapy Designation (BTD) Process Workflow.

## BTD in the Context of Biologics and Gene Therapies

### 3.1 Unique Considerations for Complex Therapies

Biologics and gene therapies often represent significant scientific advancements and target diseases with high unmet medical needs. Their complexity, however, presents unique manufacturing and clinical development challenges. The intensive guidance and collaborative approach offered by the BTD program are particularly valuable for navigating these complexities, from chemistry, manufacturing, and controls (CMC) to innovative clinical trial designs.

### 3.2 Role of CBER and the RMAT Designation

The FDA's Center for Biologics Evaluation and Research (CBER) is responsible for regulating biologics and gene therapies.<sup>[3]</sup> Within CBER, the Office of Tissues and Advanced Therapies (OTAT) reviews many of these novel products.

For some cell and gene therapies, another expedited pathway, the Regenerative Medicine Advanced Therapy (RMAT) designation, may be applicable.<sup>[4][5]</sup> Established by the 21st Century Cures Act, RMAT designation has some overlapping benefits with BTD but is specifically for regenerative medicine therapies.<sup>[4][5]</sup>

| Feature                    | Breakthrough Therapy Designation (BTD)                             | Regenerative Medicine Advanced Therapy (RMAT)                                                             |
|----------------------------|--------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|
| Eligibility                | Drugs and biologics.                                               | Cell therapies, gene therapies, tissue-engineered products. <sup>[5]</sup>                                |
| Clinical Evidence Standard | "Substantial improvement" over available therapies. <sup>[6]</sup> | Potential to address "unmet medical needs." <sup>[6]</sup>                                                |
| Key Benefit                | Intensive guidance and commitment from FDA.                        | All benefits of BTD plus potential for using surrogate endpoints for accelerated approval. <sup>[5]</sup> |

## Quantitative Landscape of BTD for Biologics and Gene Therapies

While the FDA does not always publicly distinguish BTDs by product type, data provides insight into the program's overall activity and success rates. CBER, which oversees biologics and gene therapies, has a significant role in the BTD program.

| Metric                            | All Therapies (CDER & CBER)                | CBER Oncology (2012-2017)  |
|-----------------------------------|--------------------------------------------|----------------------------|
| Total Requests                    | 1,516 (as of June 30, 2024) <sup>[7]</sup> | 46 <sup>[8][9]</sup>       |
| Designations Granted              | 587 (as of June 30, 2024) <sup>[7]</sup>   | 16 (35%) <sup>[8][9]</sup> |
| Overall Grant Rate                | ~38.7% <sup>[7]</sup>                      | ~35% <sup>[8][9]</sup>     |
| Approvals Post-Designation        | 317 (as of June 30, 2024) <sup>[7]</sup>   | N/A                        |
| Approval Success Rate (2013-2022) | ~72% <sup>[10][11]</sup>                   | N/A                        |

Note: Data for CBER oncology requests from 2012-2017 highlights the significant impact of CAR-T cell therapies, which accounted for 8 of the 10 BTDs granted for hematologic malignancies.<sup>[8][9]</sup>

## Case Study: A Biologic with BTD - Zenocutuzumab

Zenocutuzumab (Bizengri) is a bispecific antibody that received BTD for the treatment of patients with advanced unresectable or metastatic cholangiocarcinoma harboring a neuregulin 1 (NRG1) gene fusion.[12][13]

### 5.1 Background and Mechanism of Action

NRG1 fusions are rare oncogenic drivers that lead to the formation of a chimeric ligand.[14][15] This fusion protein tethers to the cell membrane and persistently binds to the HER3 receptor, causing it to heterodimerize with HER2.[14][15][16] This HER2/HER3 complex is highly oncogenic, activating downstream signaling pathways like PI3K-AKT, which drive tumor cell proliferation and survival.[14][17][18]

Zenocutuzumab employs a "dock and block" mechanism.[16] It is a bispecific antibody that binds to both HER2 and HER3.[17][18][19] By docking onto the highly expressed HER2, it is positioned to block the NRG1 fusion protein from binding to HER3, thereby inhibiting HER2/HER3 dimerization and shutting down the aberrant signaling.[16][20]



[Click to download full resolution via product page](#)

Mechanism of Action of Zenocutuzumab.

## 5.2 Clinical Trial Protocol: The eNRGy Study

The BTD for zenocutuzumab was supported by data from the ongoing Phase 2 eNRGy trial (NCT02912949).[\[12\]](#)[\[13\]](#)

- Study Design: A global, multicenter, open-label Phase 1/2 study. Part 1 (completed) was a dose-escalation phase. Part 2 is a dose-expansion phase enrolling patients into specific cohorts based on tumor type.[\[13\]](#)

- Patient Population: Patients with advanced, unresectable, or metastatic solid tumors harboring an NRG1 gene fusion who have progressed on or after prior systemic therapy. Key eligibility criteria include an ECOG performance status of 0-2.
- Intervention: Zenocutuzumab administered at a dose of 750 mg via intravenous infusion every two weeks.[13]
- Primary Endpoint: Overall Response Rate (ORR) as assessed by independent central review.[13]
- Secondary Endpoints: Duration of Response (DOR), Clinical Benefit Rate (CBR), Progression-Free Survival (PFS), and safety.[13]

### 5.3 Key Efficacy and Safety Data (Cholangiocarcinoma Cohort)

The data presented at the AACR-NCI-EORTC conference in October 2025 for the cholangiocarcinoma cohort included:[13]

- Overall Response Rate (ORR): 37%[12][13]
- Median Duration of Response (DOR): 7.4 months[12][13]
- Median Progression-Free Survival (PFS): 9.2 months[13]
- Safety Profile: Most adverse events (AEs) were Grade 1 or 2, consistent with the broader trial population.[13]

### Case Study: A Gene Therapy with BTD - AMT-130

AMT-130 is an investigational gene therapy for Huntington's disease (HD) that has been granted both BTD and RMAT designation by the FDA.[21]

#### 6.1 Background and Therapeutic Approach

Huntington's disease is a fatal, inherited neurodegenerative disorder caused by a faulty huntingtin (HTT) gene, leading to the production of a toxic mutant huntingtin protein (mHTT) that damages brain cells.[22] AMT-130 is a "one-and-done" therapy designed to reduce the production of all forms of the huntingtin protein (both normal and mutant).[21][22] It uses a harmless adeno-associated virus (AAV5) vector to deliver the genetic blueprint for a microRNA

(miRNA) specifically engineered to target the HTT messenger RNA (mRNA).[22][23] This miHTT marks the mRNA for destruction by the cell's natural RNA interference machinery, thereby lowering the overall levels of huntingtin protein in the brain.[23]

## 6.2 Clinical Trial Protocol: Phase 1/2 Study

The designations were supported by data from a pivotal Phase 1/2 clinical study.[21]

- Study Design: A Phase 1/2, multicenter, open-label trial with low-dose and high-dose cohorts. Efficacy was compared to a non-concurrent, propensity score-matched external control group derived from the Enroll-HD natural history database.[21]
- Patient Population: 29 patients with early-stage Huntington's disease.[21]
- Intervention: A single, one-time administration of AMT-130 delivered directly into the deep brain structures of the striatum (caudate and putamen) via an MRI-guided neurosurgical procedure.[21][24]
- Primary Endpoint: Safety and tolerability.
- Key Efficacy Endpoints:
  - Composite Unified Huntington's Disease Rating Scale (cUHDRS), which combines motor, cognitive, and functional assessments.
  - Total Functional Capacity (TFC), a measure of disease progression and independence. [21]

## 6.3 Key Efficacy and Safety Data (36-Month Follow-up)

Topline results announced in September 2025 for the high-dose cohort demonstrated:[24]

- cUHDRS: A statistically significant 75% slowing of disease progression compared to the external control group.[24]
- TFC: A statistically significant 60% slowing of decline in functional capacity.
- Cognitive Measures: Favorable trends, including an 88% slower decline in processing speed (Symbol Digit Modalities Test).[22]

- Safety: The procedure and therapy were generally well-tolerated.

## General Experimental Protocols for Biologics and Gene Therapies

### 7.1 Early Phase Clinical Trial Design for Biologics

First-in-human (Phase 1) trials for biologics aim to establish safety, toxicity, and the recommended Phase 2 dose (RP2D).[\[25\]](#)[\[26\]](#)

- Design: Typically dose-escalation studies (e.g., 3+3 design or model-based designs like the Continual Reassessment Method) to determine the maximum tolerated dose (MTD).[\[27\]](#)[\[28\]](#)
- Population: For oncology biologics, patients with the target cancer are enrolled, rather than healthy volunteers.[\[26\]](#)
- Endpoints: The primary objective is safety and dose-limiting toxicities (DLTs). Secondary objectives include pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity.[\[25\]](#)
- Expansion Cohorts: Once the RP2D is identified, expansion cohorts of ~20-40 patients with specific tumor types may be enrolled to gather more robust safety and preliminary efficacy data to support a BTD request.[\[25\]](#)[\[27\]](#)

[Click to download full resolution via product page](#)**Typical Phase 1 Dose Escalation Workflow for a Biologic.**

## 7.2 Unique Aspects of Gene Therapy Clinical Trials

Gene therapy trials have unique considerations due to the potential for long-term effects and immunogenicity.[\[29\]](#)

- **Ex Vivo Gene Therapy Protocol:** This approach involves modifying a patient's cells outside the body.[\[30\]](#)[\[31\]](#)
  - **Cell Collection:** Harvest target cells (e.g., hematopoietic stem cells via apheresis) from the patient.[\[31\]](#)
  - **Genetic Modification:** In a GMP facility, transduce the cells with a viral vector (e.g., lentivirus) carrying the therapeutic gene.
  - **Conditioning:** The patient often receives chemotherapy to make space for the new, modified cells.[\[29\]](#)
  - **Cell Infusion:** The genetically modified cells are infused back into the patient.[\[31\]](#)
- **In Vivo Gene Therapy Protocol:** This involves administering the vector directly to the patient.
  - **Vector Production:** Manufacture and purify the viral vector (e.g., AAV) under strict GMP conditions.
  - **Patient Preparation:** May involve immunosuppression to prevent an immune response against the vector.
  - **Vector Administration:** The vector is administered, often via direct injection into the target tissue (like the brain or eye) or systemically.
  - **Long-Term Follow-up:** Patients are monitored for years to assess the durability of the treatment effect and to watch for any long-term safety issues, such as insertional mutagenesis.

## Conclusion and Future Outlook

The Breakthrough Therapy Designation provides a critical pathway for accelerating the development of transformative biologics and gene therapies. By fostering intensive collaboration between sponsors and the FDA, the program helps navigate the unique challenges posed by these complex modalities. The success of designated products like zenocutuzumab and the promise of candidates like AMT-130 underscore the program's vital role in bringing cutting-edge science to patients with serious and life-threatening diseases. As therapeutic technologies continue to evolve, the principles of early collaboration and efficient development embodied by the BTD will remain essential for medical innovation.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Breakthrough Therapy (December 2015) | FDA [fda.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 4. biobostonconsulting.com [biobostonconsulting.com]
- 5. Regenerative medicine advanced therapy - Wikipedia [en.wikipedia.org]
- 6. RMAT vs. Breakthrough vs. Fast Track: Companies Seek Clarity on FDA Draft Guidance | RAPS [raps.org]
- 7. Breakthrough Therapy Designation | Friends of Cancer Research [friendsofcancerresearch.org]
- 8. ascopubs.org [ascopubs.org]
- 9. asco.org [asco.org]
- 10. FDA Breakthrough Therapy Designation Shows 72% Approval Success Rate in Decade-Long Analysis [trial.medpath.com]
- 11. Nearly Three Quarters of FDA Breakthrough Designated Drugs Win Approval: Report - BioSpace [biospace.com]
- 12. Zenocutuzumab-zbco Granted FDA Breakthrough Therapy Designation for NRG1+ Cholangiocarcinoma; Data Highlighting Potential of Zenocutuzumab-zbco in NRG1+

Cholangiocarcinoma to be Presented at AACR-NCI-EORTC [prnewswire.com]

- 13. targetedonc.com [targetedonc.com]
- 14. NRG1 Fusions in NSCLC: Being eNRGy Conscious - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reachmd.com [reachmd.com]
- 16. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 17. drugs.com [drugs.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. mskcc.org [mskcc.org]
- 20. oncodaily.com [oncodaily.com]
- 21. medcentral.com [medcentral.com]
- 22. The First Domino Falls: AMT-130 Gene Therapy Slows Huntington's in Landmark Trial – HDBuzz [en.hdbuzz.net]
- 23. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 24. Huntington's disease: new gene therapy explained | The BMJ [bmj.com]
- 25. youtube.com [youtube.com]
- 26. m.youtube.com [m.youtube.com]
- 27. m.youtube.com [m.youtube.com]
- 28. m.youtube.com [m.youtube.com]
- 29. premier-research.com [premier-research.com]
- 30. Ex Vivo & In Vivo Gene Therapy Techniques [thegenehome.com]
- 31. Development and clinical translation of ex vivo gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Breakthrough Therapy Designation for Biologics and Gene Therapies: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1577685#breakthrough-therapy-designation-for-biologics-and-gene-therapies>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)